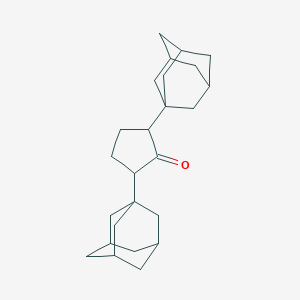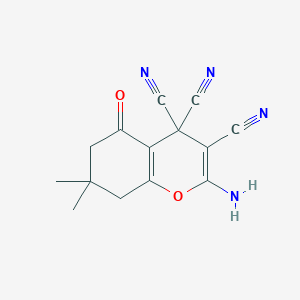![molecular formula C32H31N3O2S B389656 (2E,5E)-3-CYCLOHEXYL-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B389656.png)
(2E,5E)-3-CYCLOHEXYL-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5E)-3-CYCLOHEXYL-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a cyclohexyl group, an indole moiety, and a thiazolidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of (2E,5E)-3-CYCLOHEXYL-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole derivative, followed by the introduction of the phenoxyethyl group. The thiazolidinone ring is then formed through a cyclization reaction involving appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2E,5E)-3-CYCLOHEXYL-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiazolidinones and indole derivatives. Compared to these compounds, (2E,5E)-3-CYCLOHEXYL-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific structural features and the combination of functional groups. This uniqueness contributes to its distinct chemical and biological properties.
Some similar compounds include:
- 4-phenyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole
- 3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide
These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different properties and applications.
Eigenschaften
Molekularformel |
C32H31N3O2S |
|---|---|
Molekulargewicht |
521.7g/mol |
IUPAC-Name |
(5E)-3-cyclohexyl-5-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H31N3O2S/c36-31-30(38-32(33-25-12-4-1-5-13-25)35(31)26-14-6-2-7-15-26)22-24-23-34(29-19-11-10-18-28(24)29)20-21-37-27-16-8-3-9-17-27/h1,3-5,8-13,16-19,22-23,26H,2,6-7,14-15,20-21H2/b30-22+,33-32? |
InChI-Schlüssel |
FTQLYKJBYARPGM-AIBHWRBZSA-N |
SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)SC2=NC6=CC=CC=C6 |
Isomerische SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)/SC2=NC6=CC=CC=C6 |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)SC2=NC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B389573.png)
![2-({2-chloro-5-nitrobenzoyl}amino)-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389577.png)

![5'-acetyl-3'-(4-methoxyphenyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro-1H,3'H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2'-[1,3,4]thiadiazol]-4(3H)-one](/img/structure/B389579.png)

![4-ACETYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B389584.png)
![4-(4-bromophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B389585.png)

![ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B389588.png)
![6-Amino-3-ethyl-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B389590.png)
![N-(4-{[2-(9H-xanthen-9-yl)acetyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B389591.png)


![10-{[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetyl}-10H-phenothiazine](/img/structure/B389596.png)
